2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an amino group, a methyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-fluorophenol with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
For industrial production, the process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. The chlorine and fluorine atoms contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the phenol group.
6-Chloro-4-fluorophenol: A simpler compound that shares the phenol group with chlorine and fluorine substitutions.
Uniqueness
2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13ClFNO |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-6-chloro-4-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
PZBSORPAWKYNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)F)Cl)O)N |
Origin of Product |
United States |
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